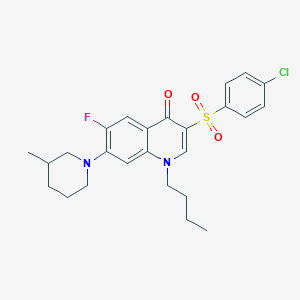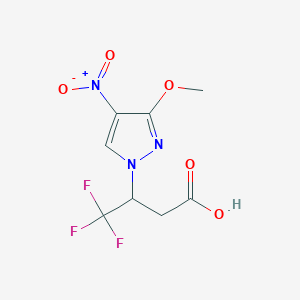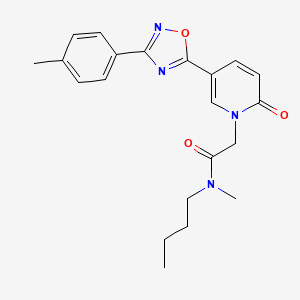
N-butyl-N-methyl-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-N-methyl-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is an intricate organic compound with a multi-functional framework that incorporates pyridine, oxadiazole, and acetamide moieties. Each functional group within this compound contributes to its unique properties and wide range of applications in diverse fields such as medicinal chemistry, materials science, and chemical biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with 2-chloronicotinic acid, N-butylamine, and p-tolylhydrazine.
Step-by-Step Procedure
Formation of Nicotinic Acid Derivative: : The initial step involves the chlorination of 2-chloronicotinic acid, followed by an amidation reaction with N-butylamine to yield N-butyl-2-chloronicotinamide.
Oxadiazole Ring Formation: : The intermediate N-butyl-2-chloronicotinamide then undergoes a cyclization reaction with p-tolylhydrazine to form the oxadiazole ring, creating N-butyl-N-methyl-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide.
Industrial Production Methods: : In industrial settings, the synthesis of this compound involves optimized conditions to enhance yield and purity, such as the use of high-pressure reactors and automated purification systems like flash chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions particularly in the presence of strong oxidizing agents, resulting in the formation of oxidized derivatives.
Reduction: : The reduction reactions can target the oxadiazole ring or the pyridine moiety, leading to the formation of reduced analogs.
Substitution: : This includes nucleophilic substitution reactions at the pyridine ring, where electrophilic reagents can introduce various substituents.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Electrophiles for Substitution: : Alkyl halides, acyl chlorides.
Major Products
The major products depend on the nature of the reactions:
Oxidation: : Can lead to N-oxide derivatives.
Reduction: : Produces partially or fully hydrogenated derivatives.
Substitution: : Yields substituted pyridine analogs with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: : The compound serves as a precursor for various heterocyclic systems and as a building block in organic synthesis. Biology : Its structure is useful for the development of bioactive molecules, particularly in the design of enzyme inhibitors or receptor modulators. Medicine Industry : Utilized in the synthesis of specialty materials, dyes, and as a ligand in coordination chemistry.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, often enzymes or receptors, and modulates their activity. The oxadiazole and pyridine rings play a crucial role in binding to active sites, while the acetamide moiety can form hydrogen bonds, enhancing the binding affinity. These interactions can disrupt normal cellular processes or inhibit enzymatic activity.
Comparación Con Compuestos Similares
Compared to its analogs, N-butyl-N-methyl-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is unique due to the specific substitution pattern and the combination of functional groups. Similar compounds include those with variations in the substituent groups on the pyridine or oxadiazole rings.
List of Similar Compounds
N-methyl-N-butyl-2-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)pyridin-1-yl)acetamide
N-methyl-2-(5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
N-butyl-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
This compound’s versatility and unique structural features make it a subject of ongoing research, promising further insights and applications in various scientific fields.
Propiedades
IUPAC Name |
N-butyl-N-methyl-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-4-5-12-24(3)19(27)14-25-13-17(10-11-18(25)26)21-22-20(23-28-21)16-8-6-15(2)7-9-16/h6-11,13H,4-5,12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMNOYRGVGXFLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CN1C=C(C=CC1=O)C2=NC(=NO2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
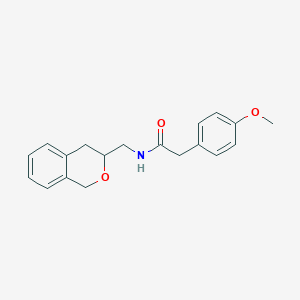
![2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-cyclohexylacetamide](/img/structure/B2659371.png)
![9-(4-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2659372.png)
![1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B2659373.png)
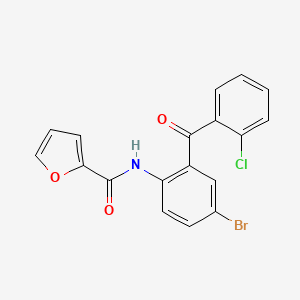
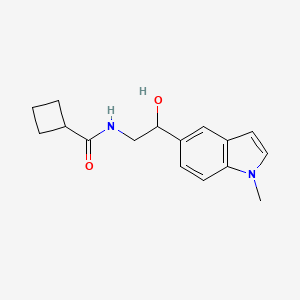
![N-(3-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2659376.png)
![8-(4-ethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2659380.png)
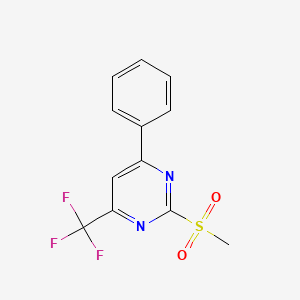

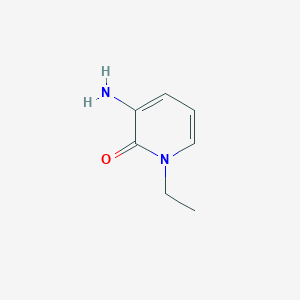
![2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate](/img/structure/B2659386.png)
